molecular formula C21H28N4O3 B2719329 (E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1798411-92-3

(E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2719329
CAS RN: 1798411-92-3
M. Wt: 384.48
InChI Key: LFFDOIRASZRKDL-MDZDMXLPSA-N
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Description

(E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

1,2,4-Triazole derivatives are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against tested microorganisms. This indicates the potential of triazole derivatives in contributing to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Evaluation

Another significant area of application for 1,2,4-triazole derivatives includes anticancer research. For example, Bekircan et al. (2008) explored the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, screening them against a panel of 60 cancer cell lines derived from nine cancer types. Some of these compounds displayed promising activity, highlighting the potential of 1,2,4-triazole derivatives in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Inhibition

Triazole derivatives are also investigated for their corrosion inhibition properties. Li et al. (2007) synthesized new triazole derivatives and evaluated their efficiency as corrosion inhibitors for mild steel in acid media. The study suggested that these compounds exhibit good corrosion inhibition properties, which could be beneficial for protecting metals against corrosion in industrial applications (Li, He, Pei, & Hou, 2007).

Enzymatic Synthesis Applications

Lee et al. (2006) reported the enzymatic synthesis of cinnamic acid derivatives, such as ethyl ferulate and octyl methoxycinnamate, from ferulic acid and p-methoxycinnamic acid, respectively. This process, catalyzed by Novozym 435, demonstrated high conversion rates and efficiency, showcasing an eco-friendly and effective method for synthesizing cinnamic acid derivatives with potential applications in pharmaceuticals and cosmetics (Lee, Widjaja, & Ju, 2006).

properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-24-20(22-25(21(24)27)15-16-28-2)18-11-13-23(14-12-18)19(26)10-9-17-7-5-4-6-8-17/h4-10,18H,3,11-16H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFDOIRASZRKDL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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